CMP98

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-NFXWONMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CMP98 discovery and synthesis pathway

An In-depth Technical Guide on the Discovery and Synthesis of CMP-Legionaminic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of CMP-legionaminic acid, a significant bacterial nonulosonic acid. Initially misidentified in the query as "CMP98," the correct compound, CMP-legionaminic acid, is a key component of the cell surface glycoconjugates of several pathogenic bacteria, playing a role in virulence and host-immune evasion. This document details the elucidation of its biosynthetic pathway, the enzymes involved, and methodologies for its synthesis. The information is collated from seminal research, primarily the complete reconstitution of the pathway in Campylobacter jejuni.[1][2] All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and Significance

Legionaminic acid (5,7-diacetamido-3,5,7,9-tetradeoxy-D-glycero-D-galacto-nonulosonic acid) is a sialic acid-like sugar found on the cell surfaces of Gram-negative bacteria such as Legionella pneumophila and Campylobacter coli.[1][2] In L. pneumophila, it is a component of the lipopolysaccharide O-chain, while in C. coli, it modifies flagellin (B1172586) via O-linkage.[1][2] The presence of legionaminic acid has been associated with bacterial virulence, likely by mimicking host sialic acids to evade the immune system.[3] The biologically active form, CMP-legionaminic acid, serves as the donor substrate for glycosyltransferases that incorporate legionaminic acid into glycoconjugates. The complete biosynthetic pathway for CMP-legionaminic acid was elucidated through the characterization of eleven enzymes from Campylobacter jejuni.[1][2]

The Biosynthetic Pathway of CMP-Legionaminic Acid

The biosynthesis of CMP-legionaminic acid in Campylobacter jejuni starts from the central metabolite fructose-6-phosphate (B1210287) and involves a series of eleven enzymatic steps.[1][2] A key feature of this pathway is the utilization of unique GDP-linked sugar intermediates, which distinguishes it from other similar pathways that use UDP-linked intermediates.[1][2]

The pathway can be conceptually divided into three main stages:

-

Formation of GDP-GlcNAc: The initial steps involve the conversion of fructose-6-phosphate to glucosamine-1-phosphate, followed by activation with GTP.

-

Synthesis of Legionaminic Acid: A series of enzymatic modifications, including dehydration, amination, acetylation, and epimerization, leads to the formation of the nine-carbon sugar, legionaminic acid.

-

Activation to CMP-Legionaminic Acid: The final step is the activation of legionaminic acid with CTP to produce the high-energy donor molecule, CMP-legionaminic acid.

Enzymes of the CMP-Legionaminic Acid Biosynthetic Pathway

The enzymes involved in the pathway were identified from the flagellin glycosylation locus of C. jejuni.[1][4][5][6] The nomenclature of the genes and corresponding enzymes is summarized below.

| Gene Name | Enzyme Name | Function |

| ptmF | PtmF | Isomerase |

| ptmA | PtmA | Glutaminase |

| pgmL | PgmL | Phosphoglucosamine mutase |

| ptmE | PtmE | Nucleotidyltransferase (GTP-specific) |

| glmU | GlmU | N-acetyltransferase/pyrophosphorylase |

| legB | LegB | Dehydratase |

| legC | LegC | Aminotransferase |

| legH | LegH | Acetyltransferase |

| legG | LegG | Hydrolyzing 2-epimerase |

| legI | LegI | Legionaminic acid synthase |

| legF | LegF | CMP-legionaminic acid synthetase |

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of fructose-6-phosphate to CMP-legionaminic acid.

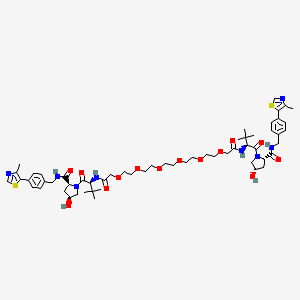

Caption: Biosynthetic pathway of CMP-Legionaminic Acid.

Experimental Protocols

The elucidation of the CMP-legionaminic acid pathway involved the expression and purification of the eleven recombinant enzymes and subsequent characterization through enzymatic assays and "one-pot" synthesis reactions.[1][2]

Recombinant Enzyme Expression and Purification

-

Gene Cloning: Genes from the C. jejuni 11168 flagellin glycosylation locus were amplified by PCR and cloned into expression vectors, often with a His6-tag for purification.

-

Protein Expression: Expression vectors were transformed into E. coli host strains. Protein expression was induced, for example, with IPTG.

-

Cell Lysis: Cells were harvested by centrifugation and lysed using sonication or a French press in a suitable buffer (e.g., Tris-HCl with NaCl and protease inhibitors).

-

Purification: The His6-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes were dialyzed and stored at -20°C.

Enzymatic Assays

Enzyme activity was typically monitored by capillary electrophoresis (CE) or mass spectrometry (MS) to detect the consumption of substrates and the formation of products. Reaction conditions were optimized for pH, temperature, and cofactor requirements.

"One-Pot" Synthesis of Legionaminic Acid

A facile method for the large-scale synthesis of legionaminic acid was developed using two separate "one-pot" reactions.[1][2]

-

Reaction 1: Conversion of GDP-GlcNAc to 2,4-diacetamido-2,4,6-trideoxy-D-mannose using LegB, LegC, LegH, and LegG.

-

Reaction 2: Condensation of the product from Reaction 1 with phosphoenolpyruvate (B93156) (PEP) using LegI to form legionaminic acid.

Synthesis of CMP-Legionaminic Acid

The purified legionaminic acid was then used as a substrate for the LegF enzyme in the presence of CTP to catalyze the formation of CMP-legionaminic acid.[1][2]

Experimental Workflow Diagram

The following diagram outlines the general workflow used to elucidate the biosynthetic pathway.

Caption: Experimental workflow for pathway elucidation.

Quantitative Data

The activity of sialyltransferases with CMP-legionaminic acid as a donor substrate has been quantitatively assessed, demonstrating the potential for chemoenzymatic synthesis of novel glycoconjugates.

| Sialyltransferase | Acceptor Substrate | Relative Activity (%) with CMP-Leg5Ac7Ac (compared to CMP-Neu5Ac) |

| Pasteurella multocida PM0188h | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |

| Porcine ST3Gal1 | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~60 |

| Photobacterium α2,6 sialyltransferase | Lactose, Galβ1,4GlcNAcβ, T-antigen | ~6 |

Data adapted from PMID: 20978010[7]

Conclusion

The elucidation of the CMP-legionaminic acid biosynthetic pathway has provided significant insights into the metabolism of bacterial surface glycans and their role in pathogenicity. The availability of detailed enzymatic and synthetic protocols opens avenues for the large-scale production of legionaminic acid and its derivatives. These compounds are valuable tools for studying host-pathogen interactions, developing novel antibacterial agents that target this pathway, and creating diagnostic reagents or vaccine components. The chemoenzymatic approaches described also allow for the synthesis of modified glycoconjugates with potential applications in glycobiology and drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Changes in flagellin glycosylation affect Campylobacter autoagglutination and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Campylobacter jejuni Glycosylation Island Important in Cell Charge, Legionaminic Acid Biosynthesis, and Colonization of Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis and properties of glycoconjugates with legionaminic acid as a replacement for neuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of the CMP98 Compound

This technical guide provides a comprehensive overview of the early research and core characteristics of the CMP98 compound, designed for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to this compound: A Negative Control Compound

This compound is a chemical compound primarily known for its role as a negative control in research involving PROTACs (Proteolysis Targeting Chimeras). Specifically, it serves as an inactive counterpart to CM11, a "homo-PROTAC" designed to induce the degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Homo-PROTACs are bivalent small molecules that dimerize an E3 ligase to trigger its own degradation.[3]

The critical feature of this compound is its inability to induce the degradation of VHL, which is attributed to its specific stereochemistry.[1][2][3] This inactivity makes it an essential tool for validating the mechanism of action of active VHL-targeting homo-PROTACs like CM11, ensuring that the observed effects are due to the specific bivalent recruitment of VHL and not off-target or non-specific effects of the chemical scaffold.[3]

Chemical and Physical Properties

The fundamental properties of the this compound compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C58H82N8O14S2 |

| Molecular Weight | 1179.45 g/mol |

| CAS Number | 2244684-50-0 |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |

| Storage | Store at -20 to -70 °C. Avoid repeated freeze-thaw cycles. |

Data sourced from Chemsrc and R&D Systems.[1][2]

Mechanism of Action: The Importance of Stereochemistry

The functional difference between an active homo-PROTAC like CM11 and the inactive this compound lies in their stereochemistry. CM11 is a trans epimer, which allows for the productive bivalent recruitment of VHL, leading to its ubiquitination and subsequent degradation. In contrast, this compound is the cis-cis epimer.[3] This stereochemical configuration prevents it from effectively binding to VHL.[3] As a result, this compound cannot induce the formation of the necessary ternary complex for VHL degradation.[3]

Caption: Proposed mechanism of action for the active homo-PROTAC CM11.

Caption: Why this compound fails to induce VHL degradation due to its stereochemistry.

Experimental Protocols

This compound is used in cell-based assays to confirm that the degradation of VHL is a direct result of the specific action of a homo-PROTAC like CM11. A general experimental workflow is described below.

-

Cell Culture: Plate cells (e.g., HEK293T) in appropriate well plates and grow to a desired confluency (e.g., 80%).[3]

-

Compound Treatment: Treat the cells with the active homo-PROTAC (e.g., CM11) at various concentrations. In parallel, treat a set of cells with this compound at the same concentrations. A vehicle control (e.g., 0.1% DMSO) should also be included.[3]

-

Incubation: Incubate the cells at 37°C and 5% CO2 for a predetermined amount of time to allow for compound activity.[3]

-

Cell Lysis: Harvest the cells and prepare cell lysates to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for VHL and a loading control (e.g., GAPDH).

-

Analysis: Quantify the band intensities to determine the relative levels of VHL protein in the treated cells compared to the vehicle and this compound controls. A significant reduction in VHL levels in CM11-treated cells but not in this compound-treated cells would validate the specific activity of CM11.

Caption: Workflow for a typical VHL degradation experiment using this compound.

Quantitative Data

The inactivity of this compound is rooted in its lack of binding to VHL. Isothermal Titration Calorimetry (ITC) is a common biophysical assay used to measure the binding affinity between molecules. Early research on these compounds demonstrated this differential binding.

| Compound | Binding to VHL (ITC) | Inferred Kd | Activity |

| CM11 | Detected | Low nM range | Active VHL Degrader |

| This compound | Not Detected | N/A | Inactive Negative Control |

| CMP99 | 1:1 binding ratio | Similar to VH032 | Inactive Negative Control |

Data interpretation based on Maniaci et al., 2017.[3]

The study highlighted that for this compound, the inactive cis-cis epimer, binding was not detected, which is in stark contrast to the active compounds.[3] Another control, CMP99 (an asymmetric cis-trans compound), did bind to VHL in a 1:1 ratio but was also unable to induce degradation, demonstrating that productive bivalent binding is necessary for homo-PROTAC activity.[3]

Conclusion

References

No Evidence to Support CMP98 as a Potential Antiviral Agent

A comprehensive review of available scientific literature reveals no evidence to support the characterization of CMP98 as a potential antiviral agent. In contrast, published research consistently identifies this compound as an inactive control compound, primarily used in studies related to proteolysis-targeting chimeras (PROTACs) that target the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound is described as a cis-cis epimer of active PROTAC molecules. Its specific stereochemistry prevents it from binding to the VHL protein, a crucial initial step for inducing the degradation of target proteins.[1] Consequently, studies demonstrate that this compound is unable to induce the degradation of VHL, confirming its role as a negative control to validate the specific activity of its active counterparts.[1]

Our extensive search for "this compound antiviral activity," "this compound mechanism of action," "this compound experimental protocols," and "this compound signaling pathways" across multiple scientific databases yielded no publications, patents, or research data suggesting any investigation or findings related to antiviral properties of this compound. The body of scientific work focuses exclusively on its use as an inactive tool compound in the field of targeted protein degradation.

Therefore, the creation of an in-depth technical guide or whitepaper on the core antiviral properties of this compound is not feasible, as the foundational premise is not supported by any scientific evidence. The mandatory requirements for data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the complete absence of relevant data.

It is crucial for the scientific and drug development community to rely on validated and published data. At present, this compound's established role is that of an inactive control, and any suggestion of its potential as an antiviral agent would be speculative and without a scientific basis.

References

An In-depth Technical Guide on the Role of CMP98 as an Inactive Control in Preliminary Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CMP98, a crucial control compound utilized in the preliminary studies of novel therapeutic agents. The focus of this document is to detail the function of this compound as an inactive stereoisomer in the context of research on Homo-PROTACs (Proteolysis Targeting Chimeras), specifically in studies involving the VHL (von Hippel-Lindau) E3 ubiquitin ligase. While this compound itself does not exhibit therapeutic efficacy, its use is vital for validating the mechanism of action of its active counterparts.

Introduction to this compound's Role as a Negative Control

In the development of targeted protein degraders, such as PROTACs, it is imperative to establish that the observed biological effect is a direct result of the specific molecular design of the active compound. Control compounds are essential in these studies to rule out off-target effects and to confirm the proposed mechanism of action.

This compound serves as an exemplary negative control in studies of Homo-PROTACs designed to induce the self-degradation of the VHL E3 ubiquitin ligase.[1] It is the symmetric cis-cis epimer of the active compound CM11.[1] The specific stereochemistry of a PROTAC's E3 ligase-binding ligand is often critical for its ability to form a productive ternary complex and induce protein degradation. This compound, with its alternative stereochemistry, is designed to be unable to bind effectively to VHL, and therefore, should not induce its degradation.[1]

Comparative Analysis of this compound and Related Compounds

The preliminary studies on the Homo-PROTAC CM11 utilized this compound and another control, CMP99 (a cis-trans epimer), to demonstrate the stringent structural requirements for VHL degradation. The data presented in the following table summarizes the key characteristics and findings related to these compounds.

| Compound | Stereochemistry | VHL Binding | VHL Degradation Induction | Role in Study |

| CM11 | trans-trans | Yes | Yes | Active Homo-PROTAC |

| This compound | cis-cis | Not detected | No | Inactive Negative Control |

| CMP99 | cis-trans | Weak | Minimal | Partial Activity Control |

Table 1: Comparison of the properties and activities of CM11, this compound, and CMP99 in VHL degradation studies. Data sourced from studies on Homo-PROTACs.[1]

Experimental Protocols: Use of this compound in VHL Degradation Assays

The inability of this compound to induce VHL degradation was demonstrated through cellular assays. The following outlines a general experimental protocol typical for such a study.

Objective: To assess the ability of test compounds to induce the degradation of the VHL protein in a cellular context.

Cell Line: A human cell line endogenously expressing the VHL protein (e.g., HeLa cells).

Materials:

-

Test compounds: CM11 (active compound), this compound (negative control), CMP99 (control).

-

Cell culture reagents.

-

Lysis buffer.

-

Antibodies: Primary antibody against VHL, secondary antibody conjugated to a detectable marker.

-

Protein quantification assay reagents.

-

Western blotting apparatus and reagents.

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of CM11, this compound, and CMP99 for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the VHL protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the intensity of the VHL protein bands relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation induced by each compound.

Expected Outcome: Treatment with the active compound CM11 is expected to show a dose-dependent decrease in VHL protein levels. In contrast, treatment with the inactive control this compound and the vehicle should not result in a significant reduction of VHL protein.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for a VHL-recruiting Homo-PROTAC like CM11, and the role of the inactive control this compound in validating this pathway.

Caption: Mechanism of VHL degradation by CM11 and the inactive role of this compound.

Conclusion

The preliminary studies involving this compound underscore its critical role as an inactive control in the validation of the structure-activity relationship and mechanism of action of VHL-targeting Homo-PROTACs. While devoid of direct therapeutic efficacy, the data generated using this compound provides essential evidence that the degradation of the VHL protein is dependent on the specific stereochemical configuration of the active compound, thereby confirming the intended mode of action. This rigorous approach, employing well-designed control compounds like this compound, is fundamental to the successful development of novel protein degraders.

References

An In-depth Technical Guide to the Role of CMP98 in Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CMP98, a crucial negative control compound used in the development of homozygous proteolysis-targeting chimeras (Homo-PROTACs). While not a therapeutic agent itself, the characterization of this compound is fundamental to validating the mechanism of action of its active counterparts. This document details the experimental evidence establishing its lack of biological activity and provides the protocols for key validation assays.

Introduction: The Role of this compound as a Negative Control

This compound is the inactive cis-cis epimer of CM11, a bivalent small-molecule dimerizer of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In the context of targeted protein degradation, Homo-PROTACs are designed to induce the self-degradation of an E3 ligase by bringing two ligase molecules into proximity. The specific stereochemistry of these molecules is critical for their ability to bind to the target protein and induce a biological effect. This compound, due to its specific stereoisomeric configuration, is designed to be unable to bind to VHL.[1] Its purpose in a research setting is to serve as a negative control, demonstrating that the observed biological effects of active compounds like CM11 are due to specific binding and not off-target or non-specific interactions.

Comparative Quantitative Data

The following table summarizes the key quantitative data that differentiates this compound from its active counterparts and other control compounds. This data is essential for validating the target engagement and activity of the active molecules.

| Compound | Description | VHL Binding (Kd) | VHL Degradation | Stoichiometry (n) |

| CM11 | Active Homo-PROTAC | 32 nM | Induces degradation | 0.7 |

| This compound | Inactive cis-cis epimer | No binding detected | No degradation | N/A |

| CMP99 | Control compound (cis-Hyp in one moiety) | Comparable to VH032 | No degradation | ~1 |

| VH032 | Monovalent VHL ligand | Strong binding | No degradation | 1 |

Table 1: Comparative binding and degradation data for this compound and related compounds. This data clearly illustrates the inactivity of this compound in binding to VHL and inducing its degradation, in stark contrast to the active compound CM11.[1]

Experimental Protocols

The validation of this compound as a negative control relies on rigorous experimental methodologies. The following are detailed protocols for key experiments used to characterize its (lack of) activity.

Purpose: To quantitatively measure the binding affinity between a compound and its target protein. In the case of this compound, ITC is used to confirm its inability to bind to the VHL protein.

Methodology:

-

Protein and Compound Preparation:

-

Recombinant VHL protein is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the same ITC buffer to a final concentration of 100 µM. The protein concentration in the sample cell is typically 10 µM.

-

-

ITC Experiment:

-

The experiment is performed using an isothermal titration calorimeter.

-

The sample cell is filled with the VHL protein solution.

-

The syringe is filled with the this compound solution.

-

A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the VHL protein.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat change is expected upon injection, indicating a lack of binding.[1]

-

Purpose: To assess the ability of a compound to induce the degradation of the target protein in a cellular context. This assay demonstrates that this compound does not cause the degradation of VHL.

Methodology:

-

Cell Culture and Treatment:

-

A suitable human cell line (e.g., HeLa or HEK293) is cultured to 70-80% confluency.

-

Cells are treated with a range of concentrations of the test compounds (e.g., CM11, this compound, CMP99) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for VHL overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

-

The membrane is washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

The intensity of the VHL band is quantified and normalized to the loading control. The results will show a significant decrease in VHL levels in cells treated with CM11, but not in those treated with this compound or CMP99.[1]

-

Visualizations

The following diagrams illustrate the theoretical mechanism of action of an active Homo-PROTAC and the experimental workflow for validating a negative control like this compound.

Caption: Mechanism of an active Homo-PROTAC versus the inactive control this compound.

Caption: Experimental workflow for validating this compound as a negative control.

References

Initial Characterization of CMP98: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the initial characterization of CMP98, a small molecule synthesized as a control compound in the development of bivalent small-molecule dimerizers of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary function of this compound in published studies is to serve as a negative control to validate the mechanism of action of active compounds.

Core Findings

This compound is the inactive cis-cis epimer of a series of compounds designed to recruit the VHL E3 ubiquitin ligase.[1] Due to its stereochemistry, it is unable to bind to VHL.[1] This lack of binding activity makes it a critical tool for demonstrating that the observed biological effects of its active counterparts are dependent on their specific engagement with the VHL protein.

Data Presentation

The key characteristic of this compound is its lack of biological activity in the context of VHL recruitment and degradation. This is summarized in the table below, which contrasts its properties with those of related active and partially active compounds.

| Compound | Stereochemistry | VHL Binding | VHL Degradation Induction |

| This compound | cis-cis epimer | Not Detected | No |

| CM11 | trans epimer | Yes (Kd = 32 nM) | Yes |

| CMP99 | (cis-Hyp in one moiety) | Yes (1:1 ratio) | No |

Table 1: Comparative activity of this compound and related compounds. Data sourced from the study on Homo-PROTACs.[1]

Experimental Protocols

The primary experimental context for the characterization of this compound is its use as a negative control in studies of "Homo-PROTACs," which are bivalent molecules designed to induce the self-degradation of the VHL E3 ubiquitin ligase.[1]

Isothermal Titration Calorimetry (ITC) for VHL Binding:

-

Objective: To determine the binding affinity of compounds to the VHL protein.

-

Methodology: A solution of the VHL protein is titrated with a solution of the compound of interest (e.g., this compound, CM11). The heat changes associated with the binding events are measured.

-

Results for this compound: No binding was detected between this compound and the VHL protein.[1]

Western Blotting for VHL Degradation:

-

Objective: To assess the ability of compounds to induce the degradation of the VHL protein in cells.

-

Methodology: Cells are treated with the compounds for a specified period. Subsequently, cell lysates are prepared, and the levels of VHL protein are quantified by Western blotting.

-

Results for this compound: Treatment with this compound did not lead to a reduction in VHL protein levels, indicating its inability to induce VHL degradation.[1]

Visualizations

Logical Relationship of this compound to VHL Binding

The following diagram illustrates the fundamental difference in the interaction of an active compound (trans epimer) versus the inactive this compound (cis-cis epimer) with the VHL protein.

Caption: Interaction model of active vs. inactive compounds with VHL.

Experimental Workflow for VHL Degradation Assay

This diagram outlines the workflow used to determine the effect of this compound on VHL protein levels.

Caption: Workflow for assessing VHL protein degradation.

References

CMP98: A Technical Guide to a PROTAC Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of rigorous PROTAC development and validation is the use of appropriate negative controls to ensure that the observed biological effects are a direct result of the intended mechanism of action. CMP98 is a crucial, well-characterized negative control compound for the VHL (von Hippel-Lindau) E3 ligase-recruiting homo-PROTAC, CM11. This technical guide provides an in-depth overview of the biological (in)activity and function of this compound, presenting key data, experimental protocols, and mechanistic diagrams to support its use in research and drug development.

This compound is a homo-PROTAC designed with two VHL ligands joined by a polyethylene (B3416737) glycol (PEG) linker. However, due to its specific stereochemistry, it is unable to productively engage the VHL E3 ligase complex.[1][2][3][4] Consequently, it fails to induce the ubiquitination and subsequent degradation of VHL, serving as an ideal experimental counterpart to the active degrader CM11.[2][3]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C58H82N8O14S2 | [3] |

| Molecular Weight | 1179.45 g/mol | [3] |

| Description | A symmetric cis-cis epimer of a VHL-based homo-PROTAC. It is a polar molecule that is water-soluble but not PAMPA permeable. | [4] |

| Function | Inactive negative control for the VHL homo-PROTAC degrader CM11. | [2][3] |

Biological Inactivity and Mechanism

The defining characteristic of this compound is its inability to induce the degradation of the von Hippel-Lindau (VHL) protein. This inactivity is a direct consequence of its stereochemistry. The VHL E3 ligase specifically recognizes the trans configuration of a hydroxyproline (B1673980) (Hyp) mimic within its ligands.[4] this compound is synthesized as a cis-cis epimer, meaning both VHL-binding moieties possess the incorrect stereoisomer for VHL recognition.[4] This structural feature prevents the formation of a stable and productive ternary complex between two VHL molecules, which is the requisite step for subsequent ubiquitination and degradation.

The active counterpart, CM11, possesses the correct trans-trans stereochemistry, allowing it to avidly dimerize VHL and trigger its degradation. The inability of this compound to bind VHL has been demonstrated biophysically, confirming its role as a mechanistically informative negative control.[4]

Signaling Pathway Diagram

The following diagram illustrates the mechanistic difference between an active VHL-recruiting PROTAC and the inactive this compound.

Caption: Active vs. Inactive PROTAC Mechanism.

Quantitative Data

The critical difference between CM11 and this compound is their ability to bind to VHL. This has been quantified using Isothermal Titration Calorimetry (ITC), which measures the heat changes associated with binding events.

| Compound | Target | Method | Binding Affinity (Kd) | Thermodynamic Parameters | Reference |

| CM11 | VHL | ITC | ≤11 nM | Favorable enthalpy (ΔH) | [4] |

| This compound | VHL | ITC | Not Detected | No binding observed | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and its active counterpart, CM11.

Isothermal Titration Calorimetry (ITC) for VHL Binding

This protocol is used to determine the binding affinity of PROTACs to the VHL-ElonginB-ElonginC (VCB) complex.

Materials:

-

Purified VCB protein complex

-

This compound or CM11 dissolved in appropriate buffer with matched DMSO concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

ITC Buffer: 20 mM Bis-tris propane, 150 mM NaCl, 1 mM TCEP, pH 7.4

Protocol:

-

Prepare the VCB protein solution in the ITC buffer to a final concentration of 15 µM.

-

Prepare the PROTAC (this compound or CM11) solution in the ITC buffer to a final concentration of 150 µM. Ensure the final DMSO concentration is identical between the protein and ligand solutions (e.g., 0.15% v/v).

-

Load the VCB solution into the sample cell of the ITC instrument.

-

Load the PROTAC solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL of the PROTAC solution into the sample cell, with a spacing of 150 seconds between injections.

-

Record the heat changes upon each injection.

-

Analyze the data by integrating the heat pulses and fitting to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For this compound, no significant heat changes indicative of binding are expected.

Cellular VHL Degradation Assay (Western Blot)

This protocol is used to assess the ability of PROTACs to induce the degradation of endogenous VHL in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound and CM11 stock solutions in DMSO

-

Cell culture medium and supplements

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-VHL, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of CM11 or this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of VHL degradation relative to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for validating the activity of a PROTAC and the use of this compound as a negative control.

Caption: Experimental workflow for PROTAC validation.

Conclusion

This compound serves as an indispensable tool for researchers working on VHL-based targeted protein degradation. Its well-defined lack of biological activity, stemming from its specific cis-cis stereochemistry, provides a robust negative control for dissecting the mechanism of action of active PROTACs like CM11. By incorporating this compound into experimental designs, scientists can confidently attribute observed protein degradation and downstream cellular phenotypes to the specific, proximity-induced ubiquitination mediated by the active PROTAC, thereby ensuring the generation of high-quality, reproducible, and mechanistically sound data.

References

- 1. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]

- 4. (PDF) Homo-PROTACs: Bivalent Small-Molecule Dimerizers of [research.amanote.com]

The Inert Nature of CMP98: A Technical Examination of a Homo-PROTAC Negative Control

For Immediate Release

A Deep Dive into the Inactivity of CMP98, a Critical Control for von Hippel-Lindau E3 Ligase Dimerizers

This technical guide provides an in-depth analysis of this compound, a crucial negative control compound in the development of "Homo-PROTACs" (Proteolysis Targeting Chimeras) designed to induce the self-degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. For researchers, scientists, and drug development professionals in the field of targeted protein degradation, understanding the behavior of such control compounds is paramount for the validation of active molecules. This compound, as the inactive cis-cis epimer of the active VHL-binding ligand, serves to demonstrate the stereospecificity and mechanism of action of its active counterparts.

Core Findings on this compound

This compound is fundamentally characterized by its inability to engage with the VHL protein, a necessary first step for the downstream events of ubiquitination and subsequent proteasomal degradation. This inactivity is a direct consequence of its stereochemistry. The following sections provide a detailed overview of the experimental evidence that substantiates the inert nature of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings from biophysical and cellular assays, highlighting the stark contrast between this compound and its active counterparts.

| Assay Type | Compound | Target Protein | Result | Interpretation |

| Isothermal Titration Calorimetry (ITC) | This compound | VCB Complex¹ | No Binding Detected | This compound does not physically interact with the VHL E3 ligase complex. |

| Cellular Degradation Assay (Western Blot) | This compound | pVHL30 | No Degradation Observed | This compound does not induce the degradation of the VHL protein in a cellular context. |

¹VCB complex consists of VHL, Elongin C, and Elongin B.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity of this compound to the VCB complex.

Materials:

-

This compound synthesized as previously described.

-

Purified recombinant human VCB complex (VHL, Elongin C, Elongin B).

-

ITC buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

MicroCal ITC200 (Malvern Panalytical).

Procedure:

-

Prepare a 50 µM solution of the VCB complex in ITC buffer.

-

Prepare a 500 µM solution of this compound in the same ITC buffer. For accurate buffer matching, the final dialysis buffer of the protein should be used to dissolve the compound.

-

Degas both the protein and compound solutions for 10 minutes at room temperature.

-

Load 200 µL of the VCB complex solution into the sample cell of the ITC instrument.

-

Load 40 µL of the this compound solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform a single 0.4 µL injection followed by 19 injections of 2 µL of this compound into the VCB solution, with a 150-second spacing between injections.

-

The stirring speed should be set to 750 rpm.

-

Analyze the data using the Origin software provided with the instrument. A "no binding" result is concluded if the heat changes upon injection are minimal and do not fit a binding isotherm.

Cellular VHL Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the degradation of endogenous VHL protein in cells.

Materials:

-

HeLa cells (or other suitable cell line expressing VHL).

-

This compound.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

DMSO (vehicle control).

-

RIPA lysis buffer supplemented with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (5% non-fat milk in TBST).

-

Primary antibodies: anti-VHL and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer per well.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-VHL antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody to ensure equal loading.

Visualizing the Molecular Logic

To further elucidate the novelty of the Homo-PROTAC approach and the critical role of the inactive control, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Caption: Proposed mechanism of VHL self-degradation by an active Homo-PROTAC and the inertness of this compound.

Caption: Workflow for characterizing the inactivity of this compound.

Methodological & Application

Application Notes and Protocols for CMP98 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP98 is a PROteolysis-TArgeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the selective degradation of a target protein.[1] PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound links a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

This document provides detailed application notes and protocols for the use of this compound, a PROTAC that selectively targets the p38α mitogen-activated protein kinase (MAPK) for degradation, in cell culture experiments. The p38 MAPK family of kinases are involved in cellular responses to stress and cytokines and have been implicated in various diseases.[1]

Mechanism of Action of this compound

This compound operates by inducing the formation of a ternary complex between the target protein (p38α), this compound itself, and an E3 ubiquitin ligase (e.g., von Hippel-Lindau, VHL). This proximity enables the E3 ligase to transfer ubiquitin molecules to the p38α protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the p38α protein. This event is post-translational and does not affect the mRNA levels of the target protein.[1]

Caption: Mechanism of this compound-mediated degradation of p38α.

Application Notes

Cell Line Selection

This compound can be used in a variety of human cell lines. The choice of cell line should be guided by the expression levels of p38α and the specific research question. MDA-MB-231 and HeLa cells are examples of cell lines that have been used to study PROTAC-mediated degradation of p38 isoforms.[1]

Reagent Preparation and Storage

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Culture Medium: Use the appropriate culture medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For example, RPMI-1640 for MDA-MB-231 cells and DMEM for HeLa cells, both with 10% FBS and 1% penicillin-streptomycin.[1]

Experimental Controls

-

Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound.

-

Proteasome Inhibitor Control: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM epoxomicin) before adding this compound.[1]

-

Neddylation Inhibitor Control: To confirm the involvement of the ubiquitin-ligation cascade, pre-treat cells with a NEDD8-activating enzyme inhibitor (e.g., 1 µM MLN4924).[1]

-

Negative Control PROTAC: If available, use a structurally similar but inactive PROTAC as a negative control.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for p38α Degradation

This protocol is designed to determine the optimal concentration (DC50) and time required for this compound to induce maximal degradation (Dmax) of p38α.

References

Application Notes and Protocols for CMP98 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the use of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A related class of molecules, known as "Homo-PROTACs," are bivalent small molecules designed to induce the self-degradation of E3 ubiquitin ligases.[1] These molecules function by dimerizing two E3 ligase molecules, leading to their ubiquitination and subsequent degradation by the proteasome.

This document provides detailed application notes and protocols for the use of CMP98, an essential negative control compound in in vitro assays designed to validate the activity and mechanism of action of von Hippel-Lindau (VHL) E3 ubiquitin ligase-targeting Homo-PROTACs.

The Role of this compound as a Negative Control

This compound is the inactive cis-cis epimer of a series of VHL-targeting Homo-PROTACs. Its unique stereochemistry renders it unable to bind to the VHL E3 ligase.[1] Consequently, this compound does not induce the dimerization and subsequent degradation of VHL.[1] Its use in parallel with active compounds, such as the trans epimer, is critical for demonstrating that the observed degradation of VHL is a direct result of the specific, bivalent recruitment of the E3 ligase by the active molecule and not due to off-target effects or non-specific interactions.[1]

Mechanism of Action of VHL-Targeting Homo-PROTACs

VHL-targeting Homo-PROTACs are composed of two VHL-binding moieties connected by a chemical linker. The active compounds bivalently bind to two separate VHL molecules, bringing them into close proximity. This induced proximity facilitates the ubiquitination of one VHL molecule by the other, marking it for degradation by the 26S proteasome. This process of self-degradation offers a novel approach for the selective knockdown of VHL.[1]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and a related active compound to the VHL E3 ligase, as determined by biophysical assays.

| Compound | Epimer Configuration | VHL Binding (Kd) | Activity |

| Active Compound | trans | 32 nM[1] | Induces VHL Degradation[1] |

| This compound | cis-cis | No Binding Detected [1] | Inactive [1] |

| CMP99 | cis-trans | Comparable to active binder[1] | Inactive[1] |

Experimental Protocol: In Vitro VHL Pull-Down Assay

This protocol describes an in vitro pull-down assay to assess the ability of a test compound to induce the formation of a ternary complex between the VHL E3 ligase and a target protein. In the context of Homo-PROTACs, this assay can be adapted to demonstrate the compound-dependent dimerization of VHL. This compound is used as a negative control to ensure the specificity of the interaction.

Materials

-

Recombinant purified VHL-VBC complex (VHL, Elongin B, Elongin C)

-

Test compounds (e.g., active Homo-PROTAC)

-

This compound (negative control)

-

Affinity-tagged VHL (e.g., His-tagged VHL)

-

Affinity beads (e.g., Ni-NTA agarose (B213101) beads)

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)

-

Wash Buffer (Assay Buffer with 20 mM Imidazole)

-

Elution Buffer (Assay Buffer with 250 mM Imidazole)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-VHL antibody

Experimental Workflow

Procedure

-

Immobilization of His-tagged VHL:

-

In a microcentrifuge tube, incubate 2 µg of His-tagged VHL with 20 µL of a 50% slurry of Ni-NTA agarose beads in 500 µL of Assay Buffer.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

-

Wash the beads three times with 1 mL of Assay Buffer.

-

-

Compound Incubation and Complex Formation:

-

Prepare separate tubes for the active compound, this compound, and a DMSO vehicle control.

-

To the beads with immobilized His-VHL, add 2 µg of untagged VHL.

-

Add the test compound or this compound to a final concentration of 1 µM (or desired concentration). For the vehicle control, add an equivalent volume of DMSO.

-

Adjust the final volume to 500 µL with Assay Buffer.

-

Incubate for 2 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

-

Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, remove all residual buffer.

-

Elute the bound proteins by adding 30 µL of Elution Buffer and incubating for 10 minutes at room temperature.

-

Centrifuge the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted samples by SDS-PAGE followed by Western blotting.

-

Probe the membrane with an anti-VHL antibody.

-

A positive result for the active compound is indicated by the presence of a band corresponding to the untagged VHL, demonstrating its pull-down with the His-tagged VHL in a compound-dependent manner.

-

The this compound and vehicle control lanes should show no or significantly reduced levels of the untagged VHL band.

-

Conclusion

The appropriate use of negative controls is paramount in targeted protein degradation research to ensure the specificity and validity of experimental findings. This compound serves as an indispensable tool for researchers working with VHL-targeting Homo-PROTACs, providing a clear and reliable means to differentiate specific, compound-mediated effects from non-specific interactions. The protocols and data presented herein provide a framework for the effective integration of this compound into in vitro assay workflows.

References

Application Notes and Protocols for Cyclophilin Inhibitors in Viral Replication Studies

Disclaimer: Initial searches for "CMPD98" did not yield specific information on a compound with this designation in the context of virology. It is possible that this is an internal or unpublished compound name. Therefore, to fulfill the request for detailed application notes and protocols, this document will focus on a well-characterized class of antiviral compounds with a similar profile of interest: Cyclophilin Inhibitors , using Cyclosporine A (CsA) as a primary example. CsA is a well-documented inhibitor of viral replication for a broad range of viruses and serves as an excellent model for the requested content.

Introduction to Cyclophilin Inhibitors as Antiviral Agents

Cyclophilins (Cyps) are a family of host cell proteins known as peptidyl-prolyl isomerases that play a crucial role in protein folding.[1] A number of viruses from diverse families have been shown to co-opt host cyclophilins for various stages of their life cycle, including entry, replication, and assembly. Consequently, inhibitors of cyclophilins have emerged as a promising class of broad-spectrum antiviral agents.[1] Cyclosporine A (CsA), a well-known immunosuppressant, is the most extensively studied cyclophilin inhibitor with potent antiviral activity against a range of viruses, including coronaviruses (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[1] Non-immunosuppressive analogs of CsA, such as Alisporivir and NIM811, have also been developed and demonstrate similar antiviral efficacy.[1]

Mechanism of Action

The primary antiviral mechanism of CsA involves the inhibition of host cyclophilins, thereby disrupting essential virus-host interactions. By binding to cyclophilins, CsA prevents these host proteins from assisting in the proper folding and function of viral proteins, which is critical for the formation of viral replication complexes.[1] This disruption of viral replication machinery ultimately leads to a reduction in viral progeny. Mechanistic studies have revealed that CsA can interfere with critical Cyp-viral protein interactions and modulate innate immune signaling pathways.[1]

Data Presentation: Antiviral Activity of Cyclophilin Inhibitors

The following table summarizes the in vitro antiviral activity of Cyclosporine A and its analogs against various coronaviruses.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Cyclosporine A | HCoV-229E | Huh-7 | Low µM range | [1] |

| Cyclosporine A | SARS-CoV | Vero E6 | Low µM range | [1] |

| Cyclosporine A | MERS-CoV | Vero E6 | Low µM range | [1] |

| Cyclosporine A | SARS-CoV-2 | Various | Low µM range | [1] |

| Alisporivir | Coronaviruses | Various | Low µM range | [1] |

| NIM811 | Coronaviruses | Various | Low µM range | [1] |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the antiviral activity of cyclophilin inhibitors like CsA.

Antiviral Activity Assessment by Yield Reduction Assay

This protocol determines the concentration of the inhibitor required to reduce the production of infectious virus particles.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

Cyclosporine A (CsA) stock solution (in DMSO)

-

96-well plates

-

Infection medium (e.g., DMEM with 2% FBS)

-

TCID50 (50% Tissue Culture Infectious Dose) assay components

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of CsA in infection medium. Include a DMSO control (at the same concentration as the highest CsA concentration).

-

Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C.

-

Treatment: After the 1-hour incubation, remove the virus inoculum and add 100 µL of the prepared CsA dilutions or DMSO control to the respective wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

Virus Titration: At the end of the incubation period, collect the cell culture supernatants. Determine the virus titer in each supernatant using a TCID50 assay.

-

Data Analysis: Calculate the percent inhibition of virus production for each CsA concentration relative to the DMSO control. Determine the 50% effective concentration (EC50) by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound on the host cells.

Materials:

-

Vero E6 cells

-

Complete growth medium

-

Cyclosporine A (CsA) stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates as described above.

-

Treatment: Remove the growth medium and add serial dilutions of CsA in fresh growth medium. Include a DMSO control and a no-treatment control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent cell viability for each CsA concentration relative to the no-treatment control. Determine the 50% cytotoxic concentration (CC50).

Immunofluorescence Assay for Viral Protein Expression

This protocol visualizes the effect of the inhibitor on the expression of a specific viral protein.

Materials:

-

Vero E6 cells

-

Glass coverslips in 24-well plates

-

Virus stock

-

Cyclosporine A (CsA)

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a viral protein (e.g., anti-Spike protein)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding and Infection: Seed Vero E6 cells on coverslips. Infect and treat with CsA or DMSO as described in the antiviral assay protocol.

-

Fixation: At a specific time point post-infection (e.g., 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Antibody Staining: Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS. Incubate with the secondary antibody and DAPI for 1 hour in the dark.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips on microscope slides using mounting medium. Visualize using a fluorescence microscope.

Experimental Workflow Visualization

References

Application Notes and Protocols for the In Vivo Use of the Control Compound CMP98

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, the use of appropriate controls is fundamental to the validation of experimental results. CMP98 is a chemical probe that serves as an inactive control compound, particularly in studies involving Proteolysis-Targeting Chimeras (PROTACs) and molecular glues targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Specifically, this compound is the inactive cis-cis epimer of a VHL-binding ligand and is utilized to demonstrate the specificity of active compounds.[1] Due to its stereochemistry, this compound is unable to bind to VHL, and consequently, it does not induce the degradation of target proteins.[1] Its use in vivo is to establish a baseline and to ensure that the observed effects of the active compound are due to its specific mechanism of action and not to off-target effects or the delivery vehicle.

These application notes provide a general guideline for the in vivo administration of this compound as a negative control. The specific details of administration (e.g., dose, vehicle, route) should be matched to the active compound being studied to ensure a valid comparison.

Data Presentation

As this compound is an inactive control, quantitative data on its biological activity (e.g., efficacy, pharmacodynamics) is not applicable. The expected outcome of this compound administration is the absence of the specific biological effect that is being measured for the active test compound. Data tables in a study would typically show baseline or vehicle-level activity for the this compound-treated group.

A representative data table structure for a hypothetical in vivo study is presented below:

| Group | Treatment Compound | Dose (mg/kg) | Route of Administration | Vehicle | Endpoint 1 (e.g., Tumor Volume in mm³) | Endpoint 2 (e.g., Target Protein Level %) |

| 1 (Vehicle) | Vehicle | N/A | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 500 ± 50 | 100 ± 10 |

| 2 (Active Cmpd) | Active Compound X | 50 | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 150 ± 30 | 20 ± 5 |

| 3 (Control Cmpd) | This compound | 50 | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 490 ± 55 | 95 ± 12 |

Experimental Protocols

The following is a generic protocol for the in vivo administration of a control compound like this compound. This protocol should be adapted based on the specific experimental design, the active compound's properties, and institutional guidelines for animal welfare.

Protocol: In Vivo Administration of this compound in a Mouse Xenograft Model

1. Objective: To assess the in vivo effect of an active compound targeting VHL, using this compound as a negative control to establish the specificity of the observed effects.

2. Materials:

-

This compound (synthesized and quality-controlled)

-

Active VHL-targeting compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline)

-

Immunocompromised mice (e.g., NOD-SCID gamma) bearing human tumor xenografts

-

Sterile syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

-

Calipers for tumor measurement

3. Procedure:

3.1. Animal Acclimatization and Tumor Implantation:

-

Acclimatize animals to the facility for at least one week prior to the experiment.

-

Implant tumor cells subcutaneously into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.

3.2. Preparation of Dosing Solutions:

-

On each day of dosing, prepare fresh formulations of the active compound and this compound in the chosen vehicle.

-

First, dissolve the compounds in DMSO.

-

Sequentially add PEG300, Tween 80, and saline, vortexing between each addition to ensure a homogenous solution.

-

Prepare a vehicle-only solution for the control group.

3.3. Administration:

-

Weigh each animal to determine the precise volume of the dosing solution to be administered.

-

Administer the vehicle, active compound, or this compound to the respective groups via the chosen route of administration (e.g., intraperitoneal injection, oral gavage, intravenous injection). The route and dosing frequency should be identical for all groups.

-

A typical dosing schedule might be once daily for a period of 21 days.

3.4. Monitoring and Data Collection:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.

-

Measure tumor volumes with calipers two to three times per week.

-

At the end of the study, euthanize the animals according to institutional guidelines.

-

Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to measure the levels of the target protein.

Mandatory Visualization

Signaling Pathway

As this compound is an inactive compound, it does not modulate any signaling pathways. The diagram below illustrates the intended lack of interaction of this compound with its target, in contrast to an active VHL ligand.

Caption: this compound's role as an inactive control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow incorporating a control compound like this compound.

Caption: In vivo experimental workflow with controls.

References

Application Notes and Protocols for CMP98 in Host-Pathogen Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of host-pathogen interactions is fundamental to understanding infectious diseases and developing effective therapeutic interventions. A key pathway in the innate immune response to intracellular pathogens is the Stimulator of Interferon Genes (STING) pathway. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for controlling viral and bacterial infections.

While the user's query specified "CMP98," our comprehensive search did not identify a specific STING agonist with this designation. However, we found a highly relevant and potent STING agonist platform known as CMP (Cyclic Dinucleotide-Manganese Particle) . CMP is a nanoparticle formulation that co-delivers a cyclic dinucleotide (CDN) STING agonist and manganese ions (Mn²⁺), which work synergistically to amplify STING activation.[1][2] This document will provide detailed application notes and protocols for the use of this potent STING agonist platform, referred to herein as CMP, for studying host-pathogen interactions.

Mechanism of Action

CMP leverages the synergistic immunostimulatory properties of CDNs and Mn²⁺. CDNs are natural ligands for STING, and their delivery to the cytosol of host cells initiates the STING signaling cascade. Mn²⁺ has been shown to enhance the sensitivity of the cGAS-STING pathway, further boosting the production of type I IFNs.[3] The nanoparticle formulation of CMP facilitates the efficient co-delivery of both components into the cytoplasm of target cells, leading to a more robust and sustained activation of the STING pathway compared to the administration of free CDNs.[1][2]

Signaling Pathway

The activation of the STING pathway by CMP initiates a signaling cascade that results in a potent antiviral and antibacterial state.

Caption: The cGAS-STING signaling pathway activated by CMP.

Quantitative Data Summary

The following tables summarize the efficacy of STING agonists in various in vitro and in vivo models of infection. While specific data for the CMP nanoparticle in these exact models may be limited in publicly available literature, the data for other potent STING agonists like diABZI and cGAMP are presented as a reference for expected outcomes. The enhanced delivery and synergistic action of CMP are expected to yield similar or improved results.

Table 1: In Vitro Antiviral Efficacy of STING Agonists

| Virus | Cell Line | STING Agonist | Concentration | Viral Titer Reduction | Cytokine Induction (IFN-β) | Reference |

| Influenza A Virus (IAV) | Human Lung Fibroblasts (MRC-5) | diABZI-4 | 20-60 nM | >100-fold | Significant increase | [4][5] |

| SARS-CoV-2 | Human Lung Epithelial (Calu-3) | diABZI | 1 µM | ~1000-fold | Robust induction | [6] |

| Herpes Simplex Virus 2 (HSV-2) | Human Keratinocytes | 2'3'-cGAMP | 1 µg/mL | Significant reduction | Strong induction | [7][8] |

| Human Rhinovirus 16 (HRV16) | HeLa | diABZI | 130 nM (EC50) | Potent inhibition | Not specified | [9] |

Table 2: In Vivo Antiviral Efficacy of STING Agonists

| Virus | Animal Model | STING Agonist | Dosage & Route | Outcome | Reference |

| Influenza A Virus (IAV) | C57BL/6J Mice | diABZI-4 | Intranasal | Early but not sustained inhibition of viral replication | [4][5] |

| Influenza A Virus (IAV) | Aged BALB/c Mice | 2'3'-cGAMP (with saponin (B1150181) adjuvant) | Intramuscular | 80-100% survival after lethal challenge | [10][11] |

| Herpes Simplex Virus 2 (HSV-2) | Mice | 2'3'-cGAMP | Systemic | Reduced viral replication and improved clinical outcome | [7][8] |

| SARS-CoV-2 | Mice | diABZI | Intranasal | Restricted viral replication | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to study host-pathogen interactions using CMP.

This protocol describes a method to assess the antiviral efficacy of CMP in a cell culture model.

Caption: Experimental workflow for in vitro antiviral assay.

Materials:

-

Target cells (e.g., A549, Calu-3, primary human airway epithelial cells)

-

Virus stock of interest (e.g., Influenza A virus, SARS-CoV-2)

-

CMP (CDN-Mn²⁺ Particle)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for viral quantification (e.g., crystal violet for plaque assay, TCID₅₀ assay components)

-

Reagents for RNA extraction and RT-qPCR

-

ELISA kits for relevant cytokines (e.g., IFN-β, IL-6, TNF-α)

-

Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of infection.

-

CMP Preparation: Prepare serial dilutions of CMP in cell culture medium to determine the dose-response relationship.

-

Pre-treatment: Remove the culture medium from the cells and add the medium containing different concentrations of CMP. Include a vehicle control (nanoparticles without CDN and Mn²⁺). Incubate for a predetermined time (e.g., 3 hours) at 37°C.

-

Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.01.

-

Incubation: Incubate the infected cells for a period suitable for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Load:

-

Plaque Assay/TCID₅₀: Harvest the cell culture supernatant and determine the viral titer using a standard plaque assay or TCID₅₀ assay.

-

RT-qPCR: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify viral RNA levels.

-

-

Analysis of Host Response:

-